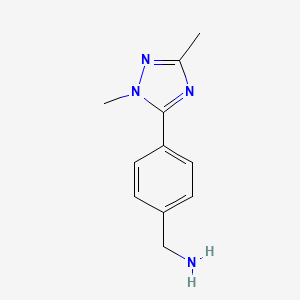
(4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a triazole ring substituted with a phenyl group and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amidines with carboxylic acids, followed by coupling with hydrazines . The reaction conditions often include the use of solvents such as acetone and catalysts like anhydrous potassium carbonate (K2CO3) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a one-pot synthesis approach to streamline the process and improve yield. This method integrates multiple reaction steps into a single process, reducing the need for intermediate purification .
Análisis De Reacciones Químicas
Types of Reactions
(4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The phenyl and methanamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
(4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine involves its interaction with molecular targets and pathways. The compound can form bonds with specific enzymes or receptors, leading to changes in their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones
- 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole
- 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones
Uniqueness
Compared to similar compounds, (4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanamine group, in particular, allows for unique interactions with biological targets, making it a valuable compound for medicinal chemistry .
Propiedades
Fórmula molecular |
C11H14N4 |
|---|---|
Peso molecular |
202.26 g/mol |
Nombre IUPAC |
[4-(2,5-dimethyl-1,2,4-triazol-3-yl)phenyl]methanamine |
InChI |
InChI=1S/C11H14N4/c1-8-13-11(15(2)14-8)10-5-3-9(7-12)4-6-10/h3-6H,7,12H2,1-2H3 |
Clave InChI |
LLPCNUUENPHFNJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=N1)C2=CC=C(C=C2)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


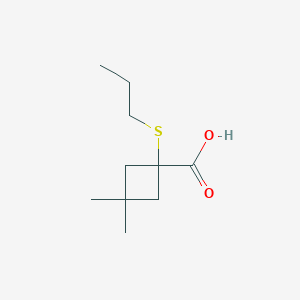
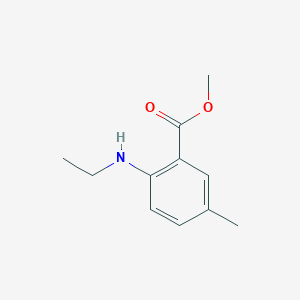
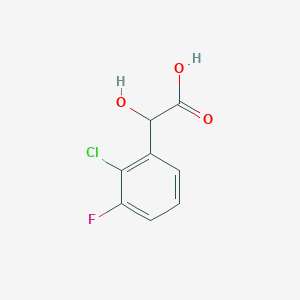
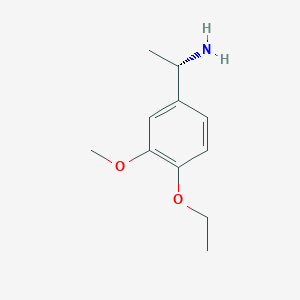
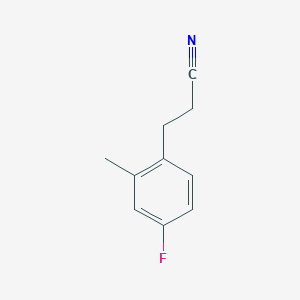
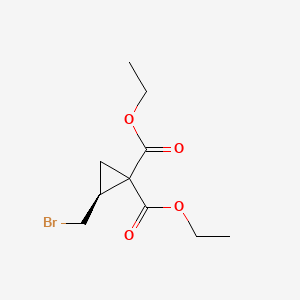

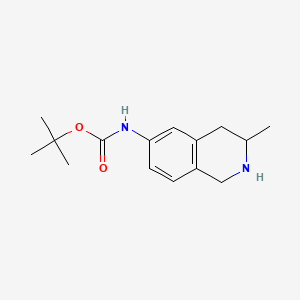
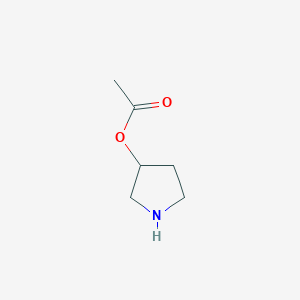
![1-[3-amino-4-(trifluoromethyl)piperidin-1-yl]-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethan-1-one hydrochloride](/img/structure/B15312520.png)
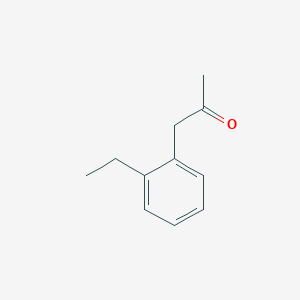
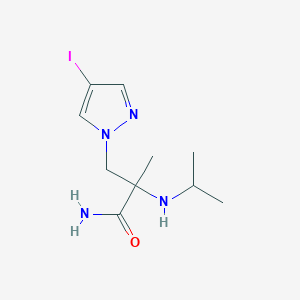
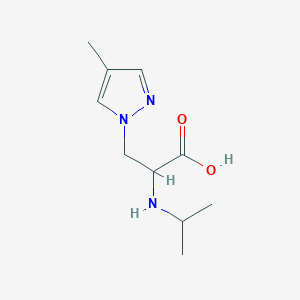
![8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15312553.png)
